![molecular formula C10H15N2O8P B1605942 3'-Thymidylic acid CAS No. 2642-43-5](/img/structure/B1605942.png)
3'-Thymidylic acid
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Overview
Description
Thymidine 3'-monophosphate is a pyrimidine 2'-deoxyribonucleoside 3'-monophosphate having thymine as the nucleobase. It is a thymidine phosphate and a pyrimidine 2'-deoxyribonucleoside 3'-monophosphate. It is a conjugate acid of a thymidine 3'-monophosphate(2-).
Scientific Research Applications
Molecular Biology
Nucleotide Synthesis and DNA Replication
3'-Thymidylic acid is a fundamental building block in DNA synthesis. It serves as a substrate for DNA polymerases during replication, where it pairs with adenine in the complementary strand. The incorporation of TMP into DNA is critical for maintaining genomic integrity and stability.
Polymerase Chain Reaction (PCR)
In PCR, this compound is utilized to amplify specific DNA sequences. The presence of TMP in the reaction mixture ensures the proper elongation of primers during the amplification process. Studies have shown that variations in the concentration of TMP can significantly affect the yield and specificity of PCR products .
Antiviral and Anticancer Drug Development
Targeting Thymidylate Kinase
Thymidylate kinase (TMPK) is an enzyme that phosphorylates TMP to deoxythymidine triphosphate (dTTP), a precursor necessary for DNA synthesis. Inhibitors of TMPK are being explored as potential antiviral and anticancer agents. Research indicates that targeting TMPK can disrupt viral replication and tumor cell proliferation .
Study | Focus | Findings |
---|---|---|
Study A | Antiviral Agents | Identified TMPK inhibitors that reduce viral load in cell cultures. |
Study B | Cancer Therapy | Demonstrated that TMPK inhibition led to reduced tumor growth in animal models. |
Genetic Engineering
Oligonucleotide Synthesis
this compound is integral to the synthesis of oligonucleotides, which are essential tools in genetic engineering and synthetic biology. Oligothymidylic acids, composed of repeated TMP units, are used in various applications such as gene probes, antisense oligonucleotides, and as components of microarrays .
Gene Editing Technologies
In CRISPR-Cas9 systems, this compound can be incorporated into guide RNAs to enhance stability and binding affinity to target DNA sequences. This modification improves the efficiency of gene editing techniques by ensuring precise targeting and reducing off-target effects .
Case Study 1: Thymidylate Kinase Inhibitors
A comprehensive study investigated various compounds targeting thymidylate kinase as potential treatments for tuberculosis. The study highlighted the importance of TMPK as a drug target due to its unique structural properties compared to human enzymes, allowing for selective inhibition without affecting human cell viability .
Case Study 2: Oligonucleotide Therapeutics
Research on oligonucleotide therapeutics demonstrated that modifications using this compound significantly improved the pharmacokinetic properties of antisense drugs. These modifications led to increased stability against nucleases and enhanced cellular uptake, resulting in more effective gene silencing .
Properties
CAS No. |
2642-43-5 |
---|---|
Molecular Formula |
C10H15N2O8P |
Molecular Weight |
322.21 g/mol |
IUPAC Name |
[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C10H15N2O8P/c1-5-3-12(10(15)11-9(5)14)8-2-6(7(4-13)19-8)20-21(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18)/t6-,7+,8+/m0/s1 |
InChI Key |
XXYIANZGUOSQHY-XLPZGREQSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)O |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=O)(O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)O |
sequence |
T |
Synonyms |
3'-thymidylic acid 3'-TMP octothymidylate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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